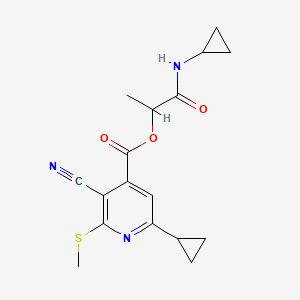

![molecular formula C12H22ClNO4S B2875640 Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2172071-83-7](/img/structure/B2875640.png)

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2172071-83-7 . It has a molecular weight of 311.83 . It is in the form of an oil .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.83 . It is stored at a temperature of 4°C . The compound is in the form of an oil . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate has been utilized in the synthesis and molecular structure analysis of various compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester and characterized through various spectroscopic methods and X-ray diffraction analysis (Moriguchi et al., 2014).

Versatility as a Building Block

This chemical has shown versatility as a chiral building block in the synthesis of biologically active alkaloids like sedridine, allosedridine, and ethylnorlobelol (Passarella et al., 2005).

Role in Synthesis of Biologically Active Compounds

Another important application is in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a critical intermediate in the production of crizotinib, a biologically active compound (Kong et al., 2016).

Intermediate in Anticancer Drug Synthesis

It has also been employed in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, demonstrating its significance in medical chemistry (Zhang et al., 2018).

Contribution to Synthetic Chemistry

Its role extends to the synthesis of complex molecules like tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, contributing to the development of new scaffolds for substituted piperidines (Harmsen et al., 2011).

Stereoselective Synthesis

The compound plays a part in the stereoselective synthesis of piperidine derivatives, which are important in various pharmaceutical applications (Moskalenko & Boev, 2014).

Synthesis of Enantiopure Derivatives

It is instrumental in the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, from a common 4,6-dioxopiperidinecarboxylate precursor (Marin et al., 2004).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in the field of organic chemistry. They may have potential applications in the synthesis of pharmaceuticals or other organic compounds .

Properties

IUPAC Name |

tert-butyl 3-(2-chlorosulfonylethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(9-14)6-8-19(13,16)17/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPPDJLYJBXJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)

![N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2875565.png)

![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)

![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)

![Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2875576.png)

![4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2875580.png)